molecular formula C8H12N2 B107213 2,3-Diethylpyrazine CAS No. 15707-24-1

2,3-Diethylpyrazine

Cat. No. B107213
CAS RN: 15707-24-1
M. Wt: 136.19 g/mol
InChI Key: GZXXANJCCWGCSV-UHFFFAOYSA-N
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Patent
US03943260

Procedure details

r. 2-Methyl-3-vinyl-pyrazine is prepared from 2,3-diethylpyrazine by the same method as used for compound (1) q. It has a b.p. of 66°-67°C./13 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([CH2:9][CH3:10])=[N:7][CH:6]=[CH:5][N:4]=1)C.CC1C(CC)=NC=CN=1>>[CH3:1][C:3]1[C:8]([CH:9]=[CH2:10])=[N:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC=CN=C1CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CN=C1CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CN=C1C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.